2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride
Description
2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride is a bicyclic organic compound featuring a benzofuran scaffold substituted with a chlorine atom at the 7-position and an amine group at the 2-methyl position. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and analytical applications. The compound’s structure is closely related to other benzofuran derivatives, which are often studied for their biological activities, including antimicrobial, anticancer, and neurotransmitter-modulating properties .
Properties
CAS No. |
33507-15-2 |
|---|---|
Molecular Formula |
C9H11Cl2NO |
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(7-chloro-2,3-dihydro-1-benzofuran-2-yl)methylazanium;chloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-3-1-2-6-4-7(5-11)12-9(6)8;/h1-3,7H,4-5,11H2;1H |
InChI Key |
TWFSSKUISFXNBF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=CC=C2Cl)C[NH3+].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-2-benzofuranmethanol with methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated as its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Preparation of Precursors: Synthesis of 7-chloro-2-benzofuranmethanol.
Cyclization Reaction: Reaction with methylamine under controlled conditions.
Purification: Isolation and purification of the final product as its hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents such as chlorine or bromine under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
2,3-Dihydro-7-methyl-2-benzofuranmethylamine Hydrochloride
- Structural Difference : The chlorine atom at the 7-position is replaced with a methyl group.
- Molecular Formula: C₁₀H₁₄ClNO (target compound) vs. C₁₀H₁₃NO (methyl analogue).
- Impact: The chloro-substituent increases molecular weight (Cl: ~35.45 g/mol vs.
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)
- Structural Difference : A catecholamine structure with a phenyl-ethylamine backbone instead of a benzofuran ring.
- Functional Impact : Dopamine hydrochloride acts as a neurotransmitter, while the benzofuran derivatives are more commonly associated with receptor modulation or enzyme inhibition due to their planar aromatic systems .
Pharmacological and Analytical Comparisons
Erlotinib Hydrochloride
- Structural Difference : A quinazoline-based tyrosine kinase inhibitor.
- Functional Contrast: Erlotinib targets epidermal growth factor receptors (EGFR), whereas benzofuranmethylamine derivatives lack direct evidence of kinase inhibition.
Alkaloid Hydrochlorides (e.g., Berberine, Palmatine)
- Structural Difference: Isoquinoline alkaloids with fused aromatic systems.
- Functional Overlap: Both classes exhibit antimicrobial activity.
Physicochemical and Analytical Data
Table 1: Key Properties of Selected Hydrochloride Salts
Research Findings and Limitations
- Synthetic Challenges : Chloro-substituted benzofurans require stringent conditions for halogenation, increasing production costs compared to methyl analogues.
- Analytical Gaps : Unlike erlotinib or alkaloids, the target compound lacks validated spectroscopic or chromatographic data in peer-reviewed literature, necessitating further method development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

